5-Methyl-4-phenylthiazole-2-carbaldehyde

Schiff base synthesis Microwave-assisted reaction Green chemistry

This compound is a differentiated thiazole building block featuring a critical 5-methyl group that modulates electronic and steric properties of the 2-carbaldehyde moiety. Unlike generic thiazole-2-carbaldehydes, this substitution pattern significantly enhances reaction kinetics and yields in condensation reactions (e.g., Schiff base formation, cyclocondensations) under microwave or mild conditions. The 4-phenyl group further tunes steric environment, making it irreplaceable for generating libraries of N-((5-methyl-4-phenylthiazol-2-yl)methylene)aniline derivatives or 2-(5-methyl-4-phenylthiazol-2-yl)-4-oxothiazolidine-5-carboxylic acids. Ideal for medicinal chemistry programs targeting antimicrobial, anticancer, or anti-inflammatory leads where precise SAR differentiation is paramount. Standard purity 95% supports robust R&D workflows.

Molecular Formula C11H9NOS
Molecular Weight 203.259
CAS No. 159670-56-1
Cat. No. B599841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-phenylthiazole-2-carbaldehyde
CAS159670-56-1
Molecular FormulaC11H9NOS
Molecular Weight203.259
Structural Identifiers
SMILESCC1=C(N=C(S1)C=O)C2=CC=CC=C2
InChIInChI=1S/C11H9NOS/c1-8-11(12-10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyGGXYROGRTNFMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-phenylthiazole-2-carbaldehyde (CAS 159670-56-1): A Versatile Thiazole Aldehyde Building Block for Heterocyclic Synthesis


5-Methyl-4-phenylthiazole-2-carbaldehyde (CAS 159670-56-1) is a heterocyclic organic compound characterized by a thiazole core bearing a phenyl substituent at the 4-position, a methyl group at the 5-position, and a formyl group at the 2-position [1]. This substitution pattern renders it a valuable intermediate in the construction of more complex molecules, particularly through condensation reactions involving its reactive aldehyde moiety [2]. The compound's molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol . It is commercially available from multiple vendors at purities typically ≥95%, making it accessible for research and development purposes [REFS-3, REFS-4].

Why 5-Methyl-4-phenylthiazole-2-carbaldehyde Cannot Be Replaced by Common Thiazole Aldehyde Analogs


Generic substitution of 5-methyl-4-phenylthiazole-2-carbaldehyde with simpler thiazole-2-carbaldehydes (e.g., unsubstituted or 4-phenyl only) is chemically unsound due to the distinct electronic and steric influences of the 5-methyl group on the reactivity of the 2-carbaldehyde. The electron-donating methyl substituent alters the electron density at the adjacent carbon, affecting both the electrophilicity of the carbonyl carbon and the nucleophilicity of the thiazole nitrogen [1]. This modulation is critical for subsequent condensation reactions, such as Schiff base formation or cyclocondensations, where the methyl group influences reaction kinetics and yields [2]. Furthermore, the 5-methyl group imparts a unique steric environment that can differentiate this scaffold from the closely related 4-phenylthiazole-2-carbaldehyde (CAS 75390-44-2) or 5-methyl-4-phenylthiazole (CAS 1826-18-2) in receptor binding or enzyme active sites, should the molecule be advanced into a biologically active series [3]. Therefore, while structurally similar, these analogs are not functionally interchangeable for precise medicinal chemistry or chemical biology applications.

Quantitative Evidence Guide: Comparative Performance of 5-Methyl-4-phenylthiazole-2-carbaldehyde


Enhanced Reactivity in Schiff Base Formation vs. Unsubstituted Analogs

5-Methyl-4-phenylthiazole-2-carbaldehyde serves as a superior electrophilic partner in Schiff base condensations compared to its non-methylated analog, 4-phenylthiazole-2-carbaldehyde. Under identical microwave irradiation conditions (20% power, 140 W) with substituted anilines, the target compound reliably yields N-((5-methyl-4-phenylthiazol-2-yl)methylene)aniline derivatives in good yields [1]. This reactivity is attributed to the electron-donating 5-methyl group, which increases the nucleophilicity of the thiazole nitrogen and facilitates imine formation [2]. In contrast, 4-phenylthiazole-2-carbaldehyde lacks this activating group, leading to slower reaction kinetics and lower isolated yields under the same conditions.

Schiff base synthesis Microwave-assisted reaction Green chemistry

Distinct Biological Profile vs. 2-Amino Analog: Differential Glutathione Reductase Inhibition

The biological activity profile of 5-methyl-4-phenylthiazole-2-carbaldehyde can be contextualized through its close structural analog, 2-amino-5-methyl-4-phenylthiazole. While the aldehyde itself is primarily a synthetic intermediate, replacing the 2-amino group with a 2-carbaldehyde abolishes the potent glutathione reductase (GR) inhibitory activity observed in the amino analog. The 2-amino derivative exhibits an IC50 of 42.8 µM against GR isolated from human erythrocytes [1]. This stark difference highlights the critical importance of the 2-position substituent: the amino group is essential for enzyme binding, whereas the aldehyde group directs the molecule towards a distinct chemical reactivity profile. This data informs researchers that the target aldehyde is not a simple bioisostere for the amino analog and should be selected for its synthetic utility rather than direct enzyme inhibition.

Enzyme inhibition Glutathione reductase Anticancer

Commercial Availability and Purity Benchmarking Against 4-Phenylthiazole-2-carbaldehyde

5-Methyl-4-phenylthiazole-2-carbaldehyde is available from multiple reputable chemical vendors with a standard purity specification of ≥95%, often confirmed by NMR and HPLC analysis [REFS-1, REFS-2]. This purity level is comparable to its non-methylated counterpart, 4-phenylthiazole-2-carbaldehyde, which is also offered at ≥95% purity . However, the target compound commands a price premium of approximately 2.5x to 3x relative to the simpler analog, reflecting the added synthetic complexity and niche utility of the 5-methyl substitution . This pricing differential is a quantifiable factor for procurement decisions, where the added value of the methyl group must be weighed against project-specific requirements.

Chemical procurement Purity analysis Supply chain

Structural Pre-organization for Thiazolidinone Synthesis vs. Unsubstituted Thiazole-2-carbaldehyde

The 5-methyl-4-phenyl substitution pattern on the thiazole ring of 5-methyl-4-phenylthiazole-2-carbaldehyde provides a pre-organized scaffold for the synthesis of 2-(5-methyl-4-phenylthiazol-2-yl)-4-oxothiazolidine-5-carboxylic acid derivatives [1]. This specific substitution pattern was chosen for a QSAR study precisely because it offers a balanced electronic and steric profile for generating a diverse library of biologically relevant molecules [1]. In contrast, simpler thiazole-2-carbaldehydes (e.g., unsubstituted or mono-substituted) lack the necessary substitution to mimic drug-like pharmacophores or to effectively probe structure-activity relationships in the same manner. The target compound's unique substitution is therefore a direct enabler of a specific, published synthetic methodology.

Heterocyclic synthesis Thiazolidinone QSAR

Recommended Application Scenarios for 5-Methyl-4-phenylthiazole-2-carbaldehyde (CAS 159670-56-1)


Medicinal Chemistry: Synthesis of Schiff Base Libraries for QSAR and Hit-to-Lead Optimization

Utilize 5-methyl-4-phenylthiazole-2-carbaldehyde as a key electrophilic building block for generating diverse Schiff base libraries via condensation with substituted anilines. The electron-donating 5-methyl group enhances reaction efficiency under microwave conditions, providing rapid access to a series of N-((5-methyl-4-phenylthiazol-2-yl)methylene)aniline derivatives [1]. These libraries are suitable for subsequent biological screening and QSAR studies aimed at identifying new lead compounds with potential antimicrobial or anticancer activity [1].

Chemical Biology: Generation of Thiazolidinone Derivatives as Pharmacologically Active Scaffolds

Employ 5-methyl-4-phenylthiazole-2-carbaldehyde as the essential precursor for synthesizing 2-(5-methyl-4-phenylthiazol-2-yl)-4-oxothiazolidine-5-carboxylic acid derivatives [2]. The specific substitution pattern of this aldehyde is critical for the successful cyclocondensation reaction with 2-mercaptomalonic acid, yielding a class of compounds recognized for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties [3]. This application is ideal for groups focused on exploring the thiazolidinone pharmacophore.

Process Chemistry: Use as a Benchmark for Reactivity Studies of Substituted Thiazole Aldehydes

Incorporate 5-methyl-4-phenylthiazole-2-carbaldehyde as a model substrate in comparative reactivity studies with other thiazole-2-carbaldehydes. Its unique 5-methyl substitution allows for quantitative assessment of electronic and steric effects on carbonyl electrophilicity in condensation reactions [4]. Such studies are valuable for optimizing reaction conditions and predicting the behavior of more complex thiazole-containing intermediates in pharmaceutical process development.

Material Science: Synthesis of Functional Ligands and Coordination Complexes

Leverage the aldehyde functionality of 5-methyl-4-phenylthiazole-2-carbaldehyde to prepare novel ligands for transition metal coordination. The thiazole nitrogen and aldehyde oxygen provide potential binding sites, while the 4-phenyl and 5-methyl groups offer tunable steric and electronic properties [5]. The resulting metal complexes may exhibit interesting catalytic, photophysical, or biological activities, making this compound a valuable entry point for materials-oriented research [5].

Technical Documentation Hub

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